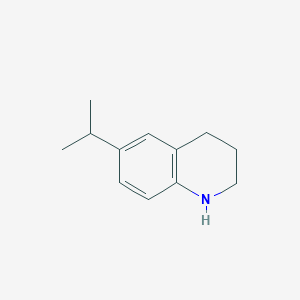

6-异丙基-1,2,3,4-四氢喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Isopropyl-1,2,3,4-tetrahydroquinoline is a biochemical used for proteomics research . It is a type of tetrahydroquinoline, a large group of natural products that exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Synthesis Analysis

Tetrahydroquinolines, including 6-Isopropyl-1,2,3,4-tetrahydroquinoline, are produced by the hydrogenation of quinolines . This process is reversible and has been examined as a hydrogen-donor solvent in coal liquifaction . Asymmetric hydrogenation has also been demonstrated using homogeneous catalysts .Molecular Structure Analysis

The molecular formula of 6-Isopropyl-1,2,3,4-tetrahydroquinoline is C12H17N, with a molecular weight of 175.27 . The saturated part of the tetrahydroquinoline molecule allows for the possibility of multiple conformers’ existence .Chemical Reactions Analysis

Tetrahydroquinolines are produced by hydrogenation of quinolines . The hydrogenation is reversible, which has led to the examination of tetrahydroquinoline as a hydrogen-donor solvent in coal liquifaction . Using homogeneous catalysts, asymmetric hydrogenation has been demonstrated .科学研究应用

合成与药理学评价

Watanuki 等人 (2011) 的一项研究探索了 1-异丙基-1,2,3,4-四氢异喹啉衍生物的合成,并评估了它们作为抗高血压药剂的潜力。这项研究强调了结构修饰在增强药理活性中的重要性,特别是对于心血管疾病 (Watanuki 等人,2011)。

烷基化的动力学

Okhrimenko、Chekhuta 和 Kachurin (1984) 研究了 1,2,3,4-四氢喹啉在硫酸中与异丙醇烷基化的动力学。他们的研究有助于更深入地了解 6-异丙基-1,2,3,4-四氢喹啉的化学反应性和潜在合成应用 (Okhrimenko、Chekhuta 和 Kachurin,1984)。

加氢氨甲基化

Vieira 和 Alper (2007) 提出了一种原子经济的方法,通过 2-异丙烯基苯胺的分子内加氢氨甲基化来制备 1,2,3,4-四氢喹啉。该过程由离子二氨基铑催化剂催化,展示了一种合成此类化合物的新方法,展示了 6-异丙基-1,2,3,4-四氢喹啉在化学合成中的多功能性 (Vieira 和 Alper,2007)。

区域选择性硝化

Cordeiro 等人 (2011) 对四氢喹啉的区域选择性硝化进行了实验和理论研究,深入了解了分子水平上的硝化过程。这项研究与了解 6-异丙基-1,2,3,4-四氢喹啉的化学行为和潜在修饰有关 (Cordeiro 等人,2011)。

NF-κB 抑制剂和细胞毒性剂

Jo 等人 (2016) 的一项研究发现 1,2,3,4-四氢喹啉是 LPS 诱导的 NF-κB 转录活性的有效抑制剂。他们对新型衍生物的研究突出了 6-异丙基-1,2,3,4-四氢喹啉在开发新治疗剂中潜在的生物医学应用 (Jo 等人,2016)。

分子内电荷转移

Zachariasse、Druzhinin、Bosch 和 Machinek (2004) 研究了 1-叔丁基-6-氰基-1,2,3,4-四氢喹啉中的分子内电荷转移 (ICT) 和双重荧光。这项研究有助于理解 6-异丙基-1,2,3,4-四氢喹啉等化合物中 ICT 过程及其在基于荧光的技术中的潜在应用 (Zachariasse 等人,2004)。

生物催化和手性

姚等人 (2018) 对手性 2-取代-1,2,3,4-四氢喹啉的生物催化合成(包括异丙基变体)的研究表明,这些化合物在开发手性药物中的潜力。该研究展示了应用环己胺氧化酶变体实现高对映选择性的方法 (姚等人,2018)。

安全和危害

未来方向

Tetrahydroquinolines, including 6-Isopropyl-1,2,3,4-tetrahydroquinoline, have garnered a lot of attention in the scientific community due to their diverse biological activities . This has resulted in the development of novel tetrahydroquinoline analogs with potent biological activity . The future direction of research on 6-Isopropyl-1,2,3,4-tetrahydroquinoline will likely continue in this vein, with a focus on developing new analogs and exploring their potential applications.

作用机制

Target of Action

The primary targets of 6-Isopropyl-1,2,3,4-tetrahydroquinoline It is known that 1,2,3,4-tetrahydroisoquinolines (thiq), a class of compounds to which 6-isopropyl-1,2,3,4-tetrahydroquinoline belongs, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

The exact mode of action of 6-Isopropyl-1,2,3,4-tetrahydroquinoline Thiq based compounds are known to interact with their targets leading to a variety of biological activities .

Biochemical Pathways

The specific biochemical pathways affected by 6-Isopropyl-1,2,3,4-tetrahydroquinoline Thiq based compounds are known to impact various biochemical pathways, leading to their diverse biological activities .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 6-Isopropyl-1,2,3,4-tetrahydroquinoline The compound’s molecular weight of 17527 could potentially influence its bioavailability.

Result of Action

The molecular and cellular effects of 6-Isopropyl-1,2,3,4-tetrahydroquinoline Thiq based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 6-Isopropyl-1,2,3,4-tetrahydroquinoline It is known that the compound has a predicted melting point of 6824° C and a predicted boiling point of 2819° C at 760 mmHg , which could potentially influence its stability and efficacy under different environmental conditions.

生化分析

Biochemical Properties

Tetrahydroquinoline derivatives, a class to which this compound belongs, are known to interact with various enzymes, proteins, and other biomolecules

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specific details about these interactions are currently lacking.

属性

IUPAC Name |

6-propan-2-yl-1,2,3,4-tetrahydroquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-9(2)10-5-6-12-11(8-10)4-3-7-13-12/h5-6,8-9,13H,3-4,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEABVAYJIJIXLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)NCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2H-1,3-benzodioxol-5-yl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2615734.png)

![(4-Aminopiperidin-1-yl)[4-(trifluoromethyl)phenyl]methanone hydrochloride](/img/structure/B2615735.png)

![2-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2615737.png)

![N-(2,3-dimethylphenyl)-2-({6-oxo-5-[(oxolan-2-yl)methyl]-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2615741.png)

![3-Cyclopropyl-6-{5-[6-(trifluoromethyl)pyridine-3-carbonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridazine](/img/structure/B2615746.png)

![2-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-[(4-methoxyphenyl)methyl]-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one](/img/structure/B2615749.png)

![2-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl 4-fluorobenzoate](/img/structure/B2615751.png)